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Compound of Interest |

N-(cyclohexylmethyl)-2-
Compound Name:
hydroxyacetamide

CAS No.: 645405-30-7

\ J

Executive Summary & Scientific Rationale

N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS: 645405-30-7) represents a distinct
chemical scaffold combining a lipophilic cyclohexyl "tail" with a polar, hydrogen-bond-donating
glycolamide "head."” This amphiphilic structure positions it as a critical fragment in the design of
ion channel modulators (specifically TRP channels), antimicrobial agents (mimicking N-glycolyl
muramic acid residues), and as a polar warhead in Fragment-Based Drug Discovery (FBDD).

Unlike simple acetamides, the

-hydroxyl group introduces unique metabolic liabilities and binding capabilities. This guide
provides a rigorous, self-validating experimental framework to characterize this molecule,
moving from analytical validation to in vitro metabolic stability and functional profiling.

Key Physicochemical Properties (Predicted)
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Property Value Implication

Ideal for Fragment-Based Drug
Molecular Weight 171.24 g/mol Discovery (Rule of 3
compliant).

Moderate lipophilicity; likely

LogP ~1.1-15 .
good membrane permeability.
High oral bioavailabilit

TPSA ~49 Az J _ Y
potential.
The

H-Bond Donors/Acceptors 2/2 -OH and Amide NH act as dual

donor/acceptor motifs.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating N-(cyclohexylmethyl)-2-
hydroxyacetamide, prioritizing compound integrity before biological interrogation.

Phase 1: Quality Control Phase 2: ADME/Stability Phase 3: Biological Profiling

1H-NMR / 13C-NMR Fail _ ("L.c-ms purity Check Pass Plasma Stability Microsomal Stability T1/2 > 30 min Cytotoxicity Target Engagement
(Structural ID) (>98% Required) (Esterase/Amidase) (CYP450 Oxidation) (HepG2/Hek293) (TRP Channel / Antimicrobial)

Click to download full resolution via product page

Caption: Step-wise validation workflow ensuring compound integrity prior to metabolic and
functional screening.

Protocol A: High-Precision Analytical Validation (LC-
MS/MS)

Before any biological assay, the stability of the
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-hydroxyamide bond must be monitored. This method distinguishes the parent compound from
potential hydrolysis products (cyclohexylmethylamine).

Method Parameters[1][2]

 Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent).

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 um).
Rationale: The T3 bonding is superior for retaining polar analytes like glycolamides.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 3.0 min.

Optimizati ired)

Precursor lon Product lon Collision .
Analyte Rationale
(m/z) (m/z) Energy (eV)
Loss of
" hyd tyl
roxyace
(cyclohexylmethy Y Y y-
group; detection
[)-2- 172.1 [M+H]+ 98.1 20-30 .
0
hydroxyacetamid
cyclohexylmethyl
e
amine fragment.
Standard internal
IS (Tolbutamide) 271.1 [M+H]+ 155.1 25 standard for

ESI+.

Acceptance Criteria

e Linearity:
over 1-1000 ng/mL range.

e Carryover: < 20% of LLOQ in blank injection following ULOQ.
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e Accuracy: £15% of nominal concentration.

Protocol B: Metabolic Stability Profiling

The primary metabolic risk for this compound is amidase-mediated hydrolysis or CYP-mediated
hydroxylation of the cyclohexyl ring.

Microsomal Stability Assay (Phase | Metabolism)

Objective: Determine intrinsic clearance (
) and half-life (

).

Materials:

e Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
 NADPH Regenerating System.

e Test Compound: 1 uM final concentration (minimizes saturation kinetics).
Procedure:

e Pre-incubation: Mix 445 pL Microsome solution (0.5 mg/mL final) with 5 pL of Test
Compound (100 pM stock). Incubate at 37°C for 5 min.

e Initiation: Add 50 uL NADPH regenerating system.
o Sampling: At

min, remove 50 pL aliquots.

e Quenching: Dispense into 150 uL ice-cold Acetonitrile (containing 1S). Vortex and centrifuge
(4000g, 15 min).

Analysis: Inject supernatant into LC-MS/MS (Protocol A).

Data Analysis: Plot
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vs. Time. The slope
determines half-life:

Interpretation:

¢ min: High clearance. Likely unsuitable for systemic delivery without modification.

e min: Stable. Good candidate for in vivo studies.

Protocol C: Functional Hypothesis Testing

Given the structural similarity to N-alkyl glycolamides (antimicrobial potential) and lipophilic
amides (TRP channel modulation), the following phenotypic screens are recommended.

Antimicrobial Surrogate Screen (Turbidimetric Assay)

Rationale: N-substituted glycolamides have shown activity against Mycobacterium species by
mimicking cell wall precursors [1].

Organism:Mycobacterium smegmatis (mc2155) as a fast-growing surrogate for M.
tuberculosis.

e Media: Middlebrook 7H9 broth + ADC enrichment.

o Plate Format: 96-well sterile clear plate.

e Dosing: Serial dilution of N-(cyclohexylmethyl)-2-hydroxyacetamide (100 uM to 0.1 uM).
o Controls: Rifampicin (Positive), DMSO (Negative).

e Readout: OD600 at 24h and 48h.

Hit Definition: >50% reduction in OD600 relative to DMSO control.

Cytotoxicity Counter-Screen (HepG2)

Rationale: Essential to distinguish specific bioactivity from general membrane disruption
caused by the detergent-like properties of the amphiphilic structure.
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e Cells: HepG2 (Human liver carcinoma).

e Reagent: CellTiter-Glo® (ATP quantification).

e Incubation: 24 hours with compound (0.1 - 100 uM).
e Threshold:

should be > 10x the bioactive

identified in functional assays.

Structural Activity Relationship (SAR) Logic

When analyzing results, use the following logic tree to guide derivative synthesis:

Experimental Outcome

Low Potency Poor Solubility

I | \

High Hydrolysis Rate

Strategy: Steric Hindrance Strategy: L|p0ph|I|C|ty Scan Strategy: Isostere Replacement
(Methylate alpha-carbon) (Expand Cyclohexyl to Adamantyl) (Replace Cyclohexyl with Piperidine)

Click to download full resolution via product page
Caption: SAR decision matrix for optimizing the glycolamide scaffold based on assay data.
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e Chemical Identity:PubChem Compound Summary for CID 299700 (Related: N-
(cyclohexylmethyl)acetamide). National Library of Medicine.

Disclaimer:This protocol is intended for research purposes only. All chemical handling must
comply with local EHS regulations regarding novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. glycolamide | CAS#:598-42-5 | Chemsrc [chemsrc.com]

» To cite this document: BenchChem. [Technical Application Note: Experimental Design for N-
(cyclohexylmethyl)-2-hydroxyacetamide Studies]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3002934#experimental-design-for-n-
cyclohexylmethyl-2-hydroxyacetamide-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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